molecular formula C11H14ClNO2S B2554464 5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-carboxamide CAS No. 1396801-42-5

5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-carboxamide

Cat. No.: B2554464
CAS No.: 1396801-42-5
M. Wt: 259.75
InChI Key: KRHQVUZOVRRQED-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, such as 5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-carboxamide, involves various strategies. One approach is the Gewald Reaction, which couples aryl or heteroaryl bromides with thiophenes bearing electron-donating or electron-withdrawing groups . Another method involves the use of elemental sulfur and NaOtBu to facilitate a single-step synthesis of thiophene derivatives from 1,3-diynes .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: c1cc(sc1S(=O)(=O)NCCC(C2CC2)O)Cl .

Scientific Research Applications

Antitubercular Activity

A study by Marvadi et al. (2020) involved the design, synthesis, and evaluation of novel compounds for antitubercular activity, highlighting the potential of thiophene derivatives as promising antitubercular agents with lower cytotoxicity profiles. This work showcases the significance of such compounds in combating Mycobacterium tuberculosis, a critical global health challenge (Marvadi et al., 2020).

Antioxidant Activity

Tumosienė et al. (2019) synthesized a series of novel derivatives exhibiting potent antioxidant activities, outperforming well-known antioxidants like ascorbic acid in certain assays. This study emphasizes the potential of thiophene derivatives in oxidative stress-related therapeutic applications (Tumosienė et al., 2019).

Anticancer Activity

Research by Atta and Abdel‐Latif (2021) focused on synthesizing new thiophene-based compounds, testing their in vitro cytotoxicity against various cell lines. Their findings suggest the applicability of these derivatives in developing new anticancer treatments (Atta & Abdel‐Latif, 2021).

Antimycobacterial and Cytotoxicity Studies

Zítko et al. (2013) explored the antimycobacterial activity and in vitro cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides, providing insights into their potential as antimycobacterial agents with decreased cytotoxicity. This work contributes to the search for effective treatments against various Mycobacterium species (Zítko et al., 2013).

Synthesis and Pharmacological Profiling

Studies have also focused on the synthesis and characterization of thiophene derivatives for pharmacological profiling, including their potential as allosteric modulators for receptors and their antibacterial activities against specific bacterial strains. These works illustrate the versatility and potential therapeutic applications of thiophene derivatives in medicinal chemistry (Khurana et al., 2014; Aktan et al., 2017).

Properties

IUPAC Name

5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2S/c12-10-4-3-9(16-10)11(15)13-6-5-8(14)7-1-2-7/h3-4,7-8,14H,1-2,5-6H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHQVUZOVRRQED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CCNC(=O)C2=CC=C(S2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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